molecular formula C11H21NO3 B11763677 (S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B11763677
M. Wt: 215.29 g/mol
InChI Key: VVYBFIUFTNNVHS-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
  • (S)-2-(methoxymethyl)pyrrolidine
  • ®-2-(methoxymethyl)pyrrolidine hydrochloride

Uniqueness

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

VVYBFIUFTNNVHS-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1COC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC

Origin of Product

United States

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